molecular formula C12H27N B15128104 Tri-N-butyl-D27-amine

Tri-N-butyl-D27-amine

Cat. No.: B15128104
M. Wt: 212.51 g/mol
InChI Key: IMFACGCPASFAPR-DGRGSPICSA-N
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Description

Tri-N-butyl-D27-amine ([CD₃(CD₂)₃]₃N) is a perdeuterated tertiary amine with a molecular weight of 212.51 g/mol and a CAS Registry Number of 1219805-78-3. It is the fully deuterated analog of tri-n-butylamine, where all 27 hydrogen atoms in the butyl chains are replaced with deuterium (99 atom% D). This isotopic substitution significantly alters its physicochemical properties, including density, volatility, and nuclear magnetic resonance (NMR) spectral characteristics. The compound is classified as hazardous ([危]4-3-III) and is priced at ¥48,400 for 250 mg, reflecting its specialized use in deuterated solvent systems, kinetic isotope effect studies, and NMR spectroscopy .

Properties

Molecular Formula

C12H27N

Molecular Weight

212.51 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuterio-N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine

InChI

InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2

InChI Key

IMFACGCPASFAPR-DGRGSPICSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCN(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-N-butyl-D27-amine can be synthesized through the alkylation of ammonia with butyl halides in the presence of a strong base. The reaction typically involves the following steps:

    Preparation of Butyl Halides: Butyl halides are prepared by reacting butanol with a halogenating agent such as hydrogen chloride or hydrogen bromide.

    Alkylation Reaction: The butyl halides are then reacted with ammonia in the presence of a strong base like sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tri-N-butyl-D27-amine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary and primary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Chemistry:

    NMR Spectroscopy: Tri-N-butyl-D27-amine is used as a reference compound in NMR spectroscopy due to its deuterium content, which provides distinct spectral features.

    Catalysis: It serves as a catalyst in various organic reactions, including polymerization and esterification processes.

Biology:

    Isotope Labeling: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.

Medicine:

    Pharmaceutical Research: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry:

Mechanism of Action

The mechanism of action of Tri-N-butyl-D27-amine involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a proton acceptor, facilitating various chemical reactions. In biological systems, its deuterium content allows for detailed tracing of metabolic pathways, providing insights into the dynamics of biochemical processes .

Comparison with Similar Compounds

Tri-N-butyl-D27-amine vs. Tri-n-butylamine

Property This compound Tri-n-butylamine
Molecular Formula [CD₃(CD₂)₃]₃N [CH₃(CH₂)₃]₃N
Molecular Weight 212.51 g/mol ~185.36 g/mol (calculated)
Deuterium Content 99 atom% D 0% D
Key Applications NMR spectroscopy, isotopic labeling Organic synthesis, solvent

Key Differences :

  • The deuterated form exhibits higher density and reduced volatility due to isotopic mass effects.
  • In NMR, this compound avoids proton signal interference, making it ideal for solvent suppression in proton-sensitive experiments .

This compound vs. Tri-n-butylamine Hydrobromide

Property This compound Tri-n-butylamine Hydrobromide
Molecular Formula [CD₃(CD₂)₃]₃N [CH₃(CH₂)₃]₃N·HBr
Molecular Weight 212.51 g/mol 266.26 g/mol
Physical State Liquid Solid (mp 76–77°C)
Applications Isotopic studies Acid-base reactions, catalyst

Key Differences :

  • The hydrobromide salt is a solid with distinct solubility profiles, often used in phase-transfer catalysis or as a proton source.
  • This compound’s liquid state and deuterium enrichment make it unsuitable for salt-forming reactions but critical in isotopic tracing .

This compound vs. Di(3-Methylbutyl)amine

Property This compound Di(3-Methylbutyl)amine
Molecular Formula [CD₃(CD₂)₃]₃N C₁₀H₂₃N
Molecular Weight 212.51 g/mol 157.30 g/mol
Structure Linear butyl chains Branched 3-methylbutyl groups
Applications Deuterated solvent systems Surfactants, branched synthesis

Key Differences :

  • Di(3-Methylbutyl)amine’s branched structure reduces steric accessibility, lowering basicity compared to linear tri-n-butyl analogs.
  • This compound’s deuterium content enables unique applications in deuterium NMR and reaction mechanism studies, unlike the non-deuterated, branched counterpart .

Notes

  • Cost and Availability: this compound is ~100x more expensive than non-deuterated tri-n-butylamine, limiting its use to high-precision applications.
  • Synthetic Constraints : Deuterated amines are synthesized via costly H/D exchange or Grignard reactions with deuterated reagents.
  • Regulatory Compliance : Users must adhere to PRTR (Pollutant Release and Transfer Register) guidelines for hazardous compound management .

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